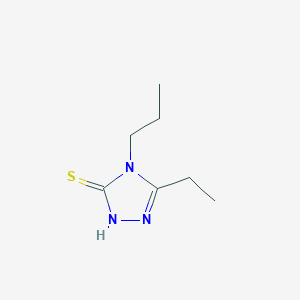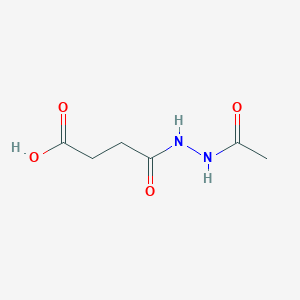![molecular formula C16H13N5S2 B1344482 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1114597-28-2](/img/structure/B1344482.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H13N5S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
-
Synthesis of Pyridin-2-yl Ureas
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units .
- Method : The process involves a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines .
- Results : The reaction resulted in nearly quantitative conversions and could be easily scaled up to yield bulk amounts of triazole attaching pyridyl ureas as potential ASK1 inhibitors .
-
Photophysical Behavior of Pyridin-2-yl Compounds
- Field : Photophysics
- Application : The compound 3-(pyridin-2-yl)triimidazotriazine (TT-Py), which has a similar structure, shows excitation-dependent fluorescence and phosphorescence under ambient conditions .
- Method : The behavior is investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
- Results : The multiple emission properties originate from the copresence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
- Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols
- Field : Organic Chemistry
- Application : This compound is used in the preparation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones from 2-hydroxycyclobutanone and some 2-aminopyridines .
- Method : The process involves a two-step protocol: a catalyst-free synthesis of 2,2-bis(pyridin-2-ylamino)cyclobutanols followed by Dess–Martin periodinane mediated ring expansion .
- Results : The reaction resulted in the formation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones .
-
Photophysical Behavior of 3-(pyridin-2-yl)triimidazotriazine
- Field : Photophysics
- Application : The compound 3-(pyridin-2-yl)triimidazotriazine (TT-Py), which has a similar structure, shows excitation-dependent fluorescence and phosphorescence under ambient conditions .
- Method : The behavior is investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
- Results : The multiple emission properties originate from the copresence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
-
Synthesis of Pyridin-2-yl Ureas Carrying Cyclic Secondary Amine Substituents
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units .
- Method : The process involves a metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines .
- Results : The reaction resulted in nearly quantitative conversions .
-
Complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridine Ligands
- Field : Inorganic Chemistry
- Application : This compound is used in the preparation of complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligands .
- Method : The process involves spontaneous dimerization of pyridine-2-carboxaldehyde within the coordination sphere of manganese (ii) in a one-pot reaction .
- Results : The reaction resulted in the formation of complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligands .
Propiedades
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c1-9-5-2-3-7-11(9)21-14(19-20-16(21)22)13-12(17)10-6-4-8-18-15(10)23-13/h2-8H,17H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQYFGVFQEALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)



![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)
